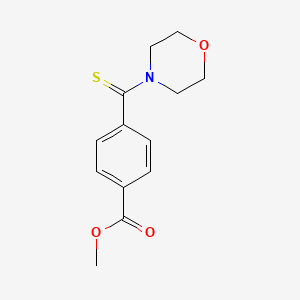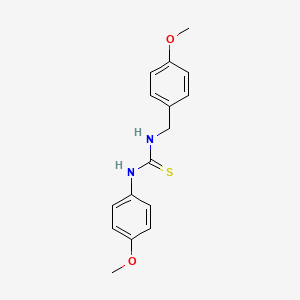
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea, commonly known as Dibenzothiazepinone (DBT) is a compound that has been extensively studied for its potential therapeutic applications. DBT is a member of the benzodioxinone family and has been found to have diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea is not fully understood. However, it has been suggested that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea exerts its biological effects by inhibiting the activity of various enzymes, including topoisomerase II, protein kinase C, and cyclooxygenase-2. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has also been found to have antiviral properties by inhibiting viral replication. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have high purity and yield. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has also been found to have low toxicity, making it a good candidate for further research. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea. One potential area of research is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea as a potential cancer treatment. Further studies are needed to determine the optimal dosage and administration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea for cancer treatment. Another area of research is the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea as a potential antiviral agent. Additional studies are needed to determine the effectiveness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea against different viral strains. Finally, the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea needs to be further elucidated to better understand its biological effects.
Synthesemethoden
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea can be synthesized by the reaction of 2,3-dimethylphenyl isothiocyanate with 1,2-benzoquinone in the presence of a palladium catalyst. The reaction leads to the formation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea in good yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been found to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to have antiviral properties against HIV-1 and herpes simplex virus. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,3-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-4-3-5-14(12(11)2)19-17(22)18-13-6-7-15-16(10-13)21-9-8-20-15/h3-7,10H,8-9H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIAXVLMHQBNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5816109.png)

![N-(3-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5816120.png)
![3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide](/img/structure/B5816131.png)

![2-[(cyclobutylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5816133.png)
![{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5816140.png)
![N-(3,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5816149.png)
![3-(2-hydroxyethyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5816169.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5816180.png)